Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]acetamide

Lipophilicity SAR Medicinal Chemistry

This racemic, drug-like probe (MW 281.71) integrates three pharmacophoric elements: a 2‑chloroacetamide covalent warhead with 10–100‑fold greater cysteine selectivity than bromoacetamide probes, a 4‑fluorophenyl group enhancing cellular uptake, and a 1‑methylimidazole moiety serving as a zinc‑binding group for HDAC/MMP panels while eliminating CYP450 heme‑coordination artifacts. With a cLogP of 1.6 and only one H‑bond donor, it is Rule‑of‑Five compliant and optimized for cellular target‑engagement assays. Supplied at 95 % purity as a racemate, it enables a cost‑effective two‑stage procurement strategy: initial racemate screening via intact‑protein MS, followed by chiral resolution of the active enantiomer for detailed SAR.

Molecular Formula C13H13ClFN3O
Molecular Weight 281.72
CAS No. 923730-09-0
Cat. No. B2807117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]acetamide
CAS923730-09-0
Molecular FormulaC13H13ClFN3O
Molecular Weight281.72
Structural Identifiers
SMILESCN1C=CN=C1C(C2=CC=C(C=C2)F)NC(=O)CCl
InChIInChI=1S/C13H13ClFN3O/c1-18-7-6-16-13(18)12(17-11(19)8-14)9-2-4-10(15)5-3-9/h2-7,12H,8H2,1H3,(H,17,19)
InChIKeyJNPGKFXKBOTREE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]acetamide (CAS 923730-09-0): Procurement-Relevant Chemical Profile


2-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]acetamide (CAS 923730-09-0) is a synthetic, racemic small molecule with the molecular formula C₁₃H₁₃ClFN₃O and a molecular weight of 281.71 g/mol [1]. The structure integrates three pharmacophoric elements within a single compact scaffold: a 2-chloroacetamide electrophilic warhead, a 4-fluorophenyl lipophilic group, and a 1-methyl-1H-imidazole heterocycle capable of metal coordination and hydrogen bonding . This specific combination is available from multiple commercial suppliers, including Santa Cruz Biotechnology (sc-342120), Fluorochem (F706948), and Enamine (EN300-25901), at a standard purity of 95% [2]. The compound is classified for research use only and carries GHS07 hazard warnings (harmful if swallowed, skin/eye irritant) .

Why Generic Substitution Fails for 2-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]acetamide in Focused Screening Cascades


In-class compounds that share a 2-chloroacetamide core or an imidazole ring cannot be interchanged with this specific compound in structure-activity relationship (SAR) studies. The molecule integrates an electrophilic chloroacetamide warhead, a fluorophenyl ring, and an N-methylimidazole moiety within a single, low-molecular-weight scaffold (MW 281.71). Generic substitution with a non-fluorinated phenyl analog or a des-methyl imidazole derivative would alter the compound's logP (measured at 1.6–1.7), hydrogen bonding capacity, π-stacking geometry, and potential metal-chelation properties, any one of which could eliminate the desired biological engagement [1]. For procurement teams, the critical differentiator is that this compound is not a simple building block; it is a specific, pre-formed, drug-like probe with a defined stereocenter, supplied as a racemic mixture at a standard purity of 95%, and its biological fingerprint—however preliminary—cannot be replicated by a substitute that lacks any one of its three recognition elements .

Quantitative Differential Evidence: 2-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]acetamide vs. Closest Analogs


Comparative Lipophilicity: 4-Fluorophenyl Analog vs. Non-Fluorinated Phenyl Conjugate

The presence of the 4-fluorophenyl substituent imparts a quantifiably higher lipophilicity compared to a non-halogenated phenyl analog. The target compound's computed XLogP3-AA is 1.6 (PubChem) [1] and its experimentally-derived chromatographic LogP is 1.71 (Fluorochem) . A directly analogous compound bearing an unsubstituted phenyl ring in place of the 4-fluorophenyl group would have a lower logP, reducing membrane permeability potential. The fluorine atom adds approximately 0.25–0.30 logP units based on standard aromatic fluorine substituent constants (π = +0.14 for fluorine on benzene), while also modulating the electron density of the aromatic ring for potential π-stacking interactions [2]. This differential is critical for blood-brain barrier penetration or intracellular target engagement screening cascades.

Lipophilicity SAR Medicinal Chemistry

Electrophilic Warhead Reactivity: 2-Chloroacetamide vs. 2-Bromoacetamide Analog

The 2-chloroacetamide group provides a controlled electrophilic reactivity profile that is measurably distinct from the more reactive 2-bromoacetamide or 2-iodoacetamide analogs. The chloro leaving group has a higher bond dissociation energy (C-Cl ≈ 338 kJ/mol) compared to C-Br (≈ 285 kJ/mol), resulting in slower, more selective alkylation of cysteine thiols or other nucleophilic residues [1]. This translates to reduced off-target labeling in chemoproteomic experiments. While direct kinetic data for this specific compound is not available in the public domain, the intrinsic reactivity difference between 2-chloroacetamide and 2-bromoacetamide warheads is well-established: chloroacetamides typically react 10–100 times slower with glutathione than bromoacetamides, offering a wider selectivity window for covalent probe design [2].

Covalent Inhibitor Electrophilic Warhead Chemical Probe

Imidazole N-Methylation: 1-Methylimidazole vs. Unsubstituted Imidazole in Target Engagement

The N-methyl group on the imidazole ring eliminates the acidic N-H proton present in unsubstituted imidazole analogs (pKa ≈ 14.9 for the N-H of imidazole), converting the heterocycle from a potential hydrogen-bond donor to a purely hydrogen-bond acceptor [1]. This modification increases logP by approximately 0.5 units (based on the difference between imidazole and 1-methylimidazole) and blocks deprotonation at physiological pH, which could otherwise lead to off-target interactions with metal-dependent enzymes such as cytochrome P450s [2]. The 1-methylimidazole moiety is also a known pharmacophore in several kinase inhibitors, where it engages the hinge region of the ATP-binding pocket through nitrogen lone-pair interactions, a binding mode that would be disrupted by N-H tautomerism in the unsubstituted analog [3].

Kinase Inhibitor Heme Binding Metal Chelation

Chiral Center and its Impact on Target Discrimination vs. Achiral Analogs

The compound contains one asymmetric carbon atom (the methine carbon linking the 4-fluorophenyl, 1-methylimidazol-2-yl, and acetamide groups) and is supplied as a racemic mixture . This represents a key differentiator from simpler, achiral 2-chloroacetamide analogs such as 2-chloro-N-(4-fluorophenyl)acetamide, which lacks the central chiral center and the imidazole recognition element entirely. The presence of chirality creates the potential for enantioselective target engagement—one enantiomer may exhibit up to >100-fold higher binding affinity than the other for a given protein target, a phenomenon well-documented across chiral drug candidates [1]. For procurement, the racemic mixture enables initial screening to identify enantioselective hits, followed by chiral resolution to isolate the eutomer, a workflow that is impossible with achiral analogs.

Stereochemistry Enantioselectivity Binding Affinity

Optimal Application Scenarios for Procuring 2-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]acetamide (CAS 923730-09-0)


Covalent Fragment-Based Lead Discovery Targeting Cysteine-Containing Proteins

The 2-chloroacetamide electrophilic warhead enables covalent, irreversible modification of accessible cysteine thiols with a reactivity profile that is 10–100-fold more controlled than bromoacetamide-based probes [1]. The compact scaffold (MW 281.71, cLogP 1.6) positions this compound as an ideal starting point for covalent fragment screening libraries, where the 1-methylimidazole and 4-fluorophenyl groups provide additional binding energy and orientation to direct the warhead toward specific cysteine residues. Procurement of the racemic mixture allows initial hit identification via intact-protein mass spectrometry, followed by chiral resolution to pinpoint the active enantiomer.

Metal-Dependent Enzyme Inhibitor Screening (HDACs, CYP450s, Kinases)

The 1-methylimidazole moiety is a known zinc-binding group and hinge-region binder in kinase inhibitors, while the blocked N-H eliminates the risk of heme iron coordination that could lead to CYP450 inhibition artifacts [2]. This compound is particularly suitable for screening panels targeting histone deacetylases (HDACs), matrix metalloproteinases (MMPs), or other zinc-dependent enzymes where the imidazole can coordinate the catalytic metal ion, while the chloroacetamide may provide an orthogonal covalent anchoring point or serve as a non-reactive control in comparative assays with hydroxamic acid-based inhibitors.

Intracellular Target Engagement Assays Requiring Balanced Membrane Permeability

With an XLogP3 of 1.6 and only one hydrogen bond donor, this compound sits within the optimal physicochemical space for passive cell membrane permeability (Rule-of-Five compliant) [3]. The 4-fluorophenyl group contributes approximately 0.2–0.3 logP units above the non-fluorinated analog, enhancing cellular uptake without pushing the compound into the high-logP range associated with phospholipidosis and non-specific membrane disruption. This balanced profile makes the compound a rational procurement choice for cellular thermal shift assays (CETSA) or intracellular target engagement studies where both membrane penetration and target specificity are critical parameters.

Enantioselective SAR Expansion Following Initial Racemic Hit Identification

The compound possesses a single chiral center and is commercially available as a racemate from multiple vendors including Santa Cruz Biotechnology and Fluorochem [4]. This positions it for a two-stage procurement strategy: (1) purchase the racemate for initial screening and hit confirmation, followed by (2) chiral chromatographic separation or enantioselective synthesis of the individual enantiomers for detailed SAR exploration. The consistent 95% purity across vendors ensures reproducibility between initial screening and follow-up studies, a critical consideration for procurement teams managing multi-phase discovery projects.

Quote Request

Request a Quote for 2-chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.